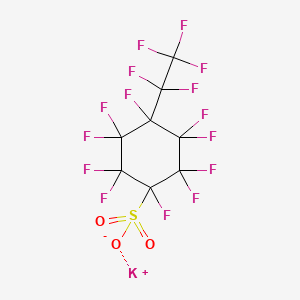

Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-, potassium salt (1:1)

Description

Properties

InChI |

InChI=1S/C8HF15O3S.K/c9-1(4(14,15)8(21,22)23)2(10,11)5(16,17)7(20,27(24,25)26)6(18,19)3(1,12)13;/h(H,24,25,26); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBVBHRNKBIRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)F.[K] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15KO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-24-0 | |

| Record name | Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-, potassium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(pentafluoroethyl)cyclohexanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fluorination of p-Ethylbenzenesulfonyl Chloride

- Reactants: p-Ethylbenzenesulfonyl chloride and fluoride salts (potassium fluoride, cesium fluoride, or sodium fluoride)

- Solvent: Dipolar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and promote fluorination.

- Conditions: Reaction temperature is controlled below 90 °C, typically around 60-80 °C.

- Duration: Approximately 8 hours.

- Outcome: Formation of p-ethylbenzenesulfonyl fluoride after removal of solids and distillation.

| Parameter | Details |

|---|---|

| Fluoride source | KF, CsF, or NaF |

| Solvent | Acetonitrile or DMSO |

| Temperature | 60-80 °C |

| Reaction time | 8 hours |

| Product isolation | Filtration and distillation |

Electrochemical Fluorination

- Electrolyte: Anhydrous hydrogen fluoride (HF) containing potassium fluoride and a small amount of n-butyl mercaptan (≤1% mass fraction).

- Electrolysis conditions: Voltage applied between 3-7 V, preferably 5-5.5 V; temperature maintained between -20 °C and 20 °C.

- Duration: 8 to 12 hours depending on specific conditions.

- Process: The p-ethylbenzenesulfonyl fluoride is electrolyzed in the HF electrolyte, resulting in the formation of decafluoro-4-(perfluoroethyl)cyclohexyl-1-sulfonyl fluoride crude product.

- Post-processing: Liquid separation to isolate the crude product.

| Parameter | Details |

|---|---|

| Electrolyte | Anhydrous HF + KF + n-butyl mercaptan (0.5-0.6%) |

| Voltage | 5.0 - 5.5 V |

| Temperature | 0 to 5 °C (range -20 to 20 °C) |

| Electrolysis time | 8-12 hours |

| Product isolation | Liquid separation of crude sulfonyl fluoride |

Purification of Sulfonyl Fluoride Intermediate

- Process: Washing the crude sulfonyl fluoride to remove impurities.

- Distillation: Rectification to collect fractions boiling at 150-155 °C.

- Outcome: Refined decafluoro-4-(perfluoroethyl)cyclohexyl-1-sulfonyl fluoride suitable for hydrolysis.

| Parameter | Details |

|---|---|

| Washing solvent | Not specified (typically water or organic solvents) |

| Distillation range | 150-155 °C |

| Product purity | High purity intermediate |

Hydrolysis and Salt Formation

- Reactants: Refined sulfonyl fluoride and aqueous potassium hydroxide (KOH) solution.

- Conditions: Temperature range 40-100 °C.

- Process: Hydrolysis of sulfonyl fluoride to sulfonic acid, followed by neutralization with KOH to form the potassium salt.

- Isolation: Solid product is collected, washed with distilled water, and dried (e.g., spray drying).

- Purity: Final product purity exceeds 98%.

| Parameter | Details |

|---|---|

| Hydrolysis temperature | 40-100 °C |

| KOH equivalent weight | Stoichiometric (1:1) |

| Product isolation | Filtration, washing, drying |

| Final purity | >98% |

Summary Table of Preparation Conditions

| Step | Key Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| 1. Fluorination | p-Ethylbenzenesulfonyl chloride + KF/CsF/NaF in acetonitrile/DMSO | 60-80 | 8 hours | Reaction below 90 °C |

| 2. Electrochemical Fluorination | p-Ethylbenzenesulfonyl fluoride in HF + KF + n-butyl mercaptan | 0 to 5 (range -20 to 20) | 8-12 hours | Voltage 5-5.5 V, n-butyl mercaptan ≤1% |

| 3. Purification | Washing and distillation (150-155 °C) | N/A | N/A | Collect refined sulfonyl fluoride |

| 4. Hydrolysis & Salt Formation | Refined sulfonyl fluoride + KOH aqueous solution | 40-100 | N/A | Produces potassium salt, purity >98% |

Research Findings and Notes

- The use of dipolar aprotic solvents such as acetonitrile and DMSO is critical for efficient fluorination due to their ability to solvate fluoride ions and stabilize intermediates.

- Electrochemical fluorination in anhydrous hydrogen fluoride is a key step that introduces the perfluorinated cyclohexane ring structure with the pentafluoroethyl substituent.

- Addition of n-butyl mercaptan in small amounts acts as an electrolyte stabilizer or modifier, improving product yield and quality.

- Strict control of temperature and voltage during electrolysis is essential to avoid side reactions and degradation.

- The hydrolysis step converts the sulfonyl fluoride intermediate into the sulfonic acid, which is then neutralized to the potassium salt form, enhancing water solubility and facilitating isolation.

- The final product's high purity (>98%) is confirmed by analytical methods such as distillation fraction collection and washing protocols.

Chemical Reactions Analysis

Types of Reactions

Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.

Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines or thiols, while reduction reactions may produce partially fluorinated cyclohexanes.

Scientific Research Applications

Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic applications due to its stability and unique properties.

Industry: Utilized in the production of fluorinated materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the reactivity and binding affinity of the compound with various substrates. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt

- Molecular Formula : C₈F₁₅KO₃S (CAS: 67584-42-3; alternative CAS: 335-24-0 in some sources) .

- Molecular Weight : ~500.21 g/mol .

Applications: Primarily used as an additive in aviation hydraulic fluids (e.g., Hyjet®) at concentrations of ~0.05% to enhance fire resistance .

Key Characteristics :

- High thermal and chemical stability due to perfluorinated cyclohexane backbone.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Structural Insights :

Environmental and Regulatory Profiles

Key Findings :

- The target compound’s pentafluoroethyl group may reduce mobility in environmental matrices compared to linear PFOS, but its persistence remains a concern .

- 68156-07-0 shares functional group similarities with PFOS, raising analogous regulatory risks .

- 3107-18-4 ’s simpler structure may result in lower bioaccumulation, though data gaps exist .

Biological Activity

Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt (CAS No. 67584-42-3) is a fluorinated compound that has garnered attention for its potential biological activity and applications in various fields, including chemistry, biology, and medicine. Its unique structure, characterized by multiple fluorine atoms, imparts significant stability and reactivity, making it a subject of interest for researchers investigating enzyme mechanisms and potential therapeutic applications.

Chemical Structure

The compound features a cyclohexanesulfonic acid backbone with extensive fluorination. The presence of fluorine atoms not only enhances its chemical stability but also affects its interaction with biological targets.

Synthesis Methods

The synthesis of Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt typically involves:

- Fluorination : Using agents such as elemental fluorine or cobalt trifluoride under controlled conditions.

- Neutralization : The sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.

Table 1: Synthesis Conditions

| Reagent | Reaction Type | Conditions |

|---|---|---|

| Elemental Fluorine (F2) | Direct Fluorination | Inert atmosphere |

| Cobalt Trifluoride (CoF3) | Mediated Fluorination | Controlled temperature |

| Potassium Hydroxide (KOH) | Neutralization | Aqueous solution |

Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt exhibits biological activity primarily through:

- Enzyme Inhibition : The compound can bind to enzyme active sites, altering their conformation and inhibiting activity.

- Receptor Interaction : It may modulate receptor activity, influencing downstream signaling pathways.

Research Findings

Research indicates that this compound has been investigated for its potential use in biological assays. Studies have shown that it can serve as a probe for studying enzyme mechanisms due to its ability to interact with various molecular targets through its highly electronegative fluorine atoms.

Case Studies

- Enzyme Studies : In vitro studies have demonstrated that the compound can inhibit specific enzymes by binding to their active sites. This property has implications for drug design and development, particularly in targeting diseases associated with enzyme dysregulation.

- Toxicological Assessments : Chronic toxicity studies on related compounds (e.g., perfluorooctane sulfonate) indicate potential health risks associated with long-term exposure to fluorinated compounds. While specific data on Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt is limited, the broader context of perfluoroalkyl substances (PFAS) suggests caution in its application .

Table 2: Biological Activities and Effects

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Alters enzyme activity | |

| Receptor Modulation | Influences signaling | |

| Toxicity Assessment | Potential health risks |

Scientific Research Applications

- Organic Chemistry : Utilized as a reagent in synthesis and fluorination reactions.

- Biological Assays : Investigated for probing enzyme mechanisms.

- Therapeutic Potential : Explored for stability and unique properties that could lead to novel therapeutic agents.

Industrial Applications

The compound is also used in the production of fluorinated materials, where its stability and reactivity are advantageous. Its role as a catalyst in certain chemical processes further underscores its utility in industrial applications.

Q & A

Q. What are the established methodologies for synthesizing decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt?

Synthesis typically involves fluorination of cyclohexane precursors followed by sulfonation and neutralization. For example:

- Fluorination : Use sulfur tetrafluoride (SF₄) or electrochemical fluorination to perfluorinate the cyclohexane backbone.

- Sulfonation : React the perfluorinated intermediate with sulfur trioxide (SO₃) to introduce the sulfonic acid group.

- Neutralization : Treat with potassium hydroxide to form the potassium salt . Similar protocols are validated for structurally related perfluorinated sulfonic acid salts in fuel cell electrolyte research .

Q. How can researchers confirm the structural integrity of this compound using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Use a synchrotron or high-resolution diffractometer (e.g., Bruker D8 Venture).

- Structure Solution : Employ SHELXS/SHELXD for phase determination .

- Refinement : Apply SHELXL or OLEX2 for anisotropic displacement parameters and validation of perfluoroalkyl geometry .

- Validation : Check for fluorine disorder using SQUEEZE in PLATON if electron density is ambiguous .

Q. What analytical techniques are recommended for detecting this compound in environmental matrices?

U.S. EPA Method OTM-45 and EPA 533/537.1 are optimized for PFAS detection:

- Extraction : Solid-phase extraction (SPE) with WAX cartridges.

- Separation : LC-MS/MS with a C18 column (e.g., Waters ACQUITY UPLC BEH C18).

- Quantification : Monitor the [M-K]⁻ ion (m/z 527.9) and use isotopically labeled internal standards (e.g., ¹³C₆-PFecHS) .

Advanced Research Questions

Q. How does decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt behave in bioaccumulation studies?

- Experimental Design : Use OECD Guideline 317 (bioaccumulation in terrestrial oligochaetes).

- Dosing : Spiked soil with 10–1000 µg/kg PFecHS; expose Eisenia fetida for 28 days.

- Analysis : Measure tissue concentrations via LC-HRMS and calculate biota-soil accumulation factors (BSAFs).

- Contradictions : Note discrepancies in CASRN assignments (e.g., 33-52-0 vs. 67584-42-3) between databases; cross-validate with NMR and high-resolution mass spectrometry .

Q. How can researchers resolve conflicting data on this compound’s environmental persistence?

- Hydrolysis Studies : Conduct experiments at pH 2–12 (50°C, 7–30 days) and monitor degradation via IC-MS.

- Advanced Oxidation : Test UV/persulfate systems to assess half-life under oxidative conditions.

- Data Reconciliation : Compare results with EPA’s CompTox Dashboard entries (CAS 67584-42-3) and address inconsistencies in older literature (e.g., CAS 33-52-0 in OECD reports) .

Q. What computational approaches predict this compound’s interactions with biological receptors?

- Molecular Docking : Use AutoDock Vina to model binding to human serum albumin (PDB ID: 1BM0) or peroxisome proliferator-activated receptors (PPARγ).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of PFecHS-protein complexes.

- Validation : Compare results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.